molecular formula C14H22N2O3 B3002159 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-23-4

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Katalognummer B3002159
CAS-Nummer: 75375-23-4
Molekulargewicht: 266.341
InChI-Schlüssel: LOHBUGASUBABIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol or MPPL.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • "Synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone Hydrochloride" by Wang Xiao-shan (2011) discusses a synthesis method for a related compound, highlighting the process and yield of the synthesis which could be relevant for research on the target compound (Wang Xiao-shan, 2011).

Pharmacological Applications

  • "Synthesis and evaluation of a novel class Hsp90 inhibitors containing 1-phenylpiperazine scaffold" by Jianmin Jia et al. (2014) explores the optimization of a compound similar to the target compound for its application as an Hsp90 inhibitor, indicating the potential use of such compounds in cancer therapy (Jianmin Jia et al., 2014).
  • "Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers" by C. Abate et al. (2011) discusses the development of analogues of a similar compound for use in PET imaging, suggesting potential diagnostic applications (C. Abate et al., 2011).

Molecular Design and Optimization

  • "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives" by H. Marona et al. (2011) highlights the synthesis and evaluation of derivatives similar to the target compound for their potential pharmacological properties, emphasizing the importance of molecular structure in drug design (H. Marona et al., 2011).

Cancer Research

  • "Synthesis, Crystal Structure, Anti-Bone Cancer Activity and Molecular Docking Investigations of the Heterocyclic Compound 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl) -4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One" by G. Lv et al. (2019) explores the synthesis of a related compound and its anti-bone cancer activity, along with molecular docking studies, which might provide insights into the potential anti-cancer applications of the target compound (G. Lv et al., 2019).

Antimicrobial and Antiviral Research

  • "Selective Killing of Bacterial Persisters by a Single Chemical Compound without Affecting Normal Antibiotic-Sensitive Cells" by Jun-Seob Kim et al. (2011) discusses a compound that selectively targets bacterial persisters, which could be relevant for understanding the antimicrobial potential of the target compound (Jun-Seob Kim et al., 2011).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing and safety data sheet (SDS) information .

Zukünftige Richtungen

Future research on this compound could involve further elucidation of its physical and chemical properties, exploration of its potential uses, and assessment of its safety profile .

Eigenschaften

IUPAC Name

1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHBUGASUBABIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of part A of Example 1, 9.56 g of piperazine is allowed to react with 10 g of p-methoxyphenyl glycidyl ether to obtain 7.5 g of N-[3-(4-methoxyphenoxy)-2-hydroxypropyl]-piperazine.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.